Synthetic Versatility: Efficient 4-Chlorination
2-Cyclopropylpyrimidin-4-ol undergoes quantitative conversion to 4-chloro-2-cyclopropylpyrimidine under standard chlorination conditions (phosphorus oxychloride, sodium bicarbonate, 2.5 h), enabling downstream diversification into kinase inhibitor scaffolds [1]. In contrast, 6-cyclobutyl-2-cyclopropylpyrimidin-4-ol and 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol require additional synthetic steps for similar functionalization due to increased steric bulk at the 6-position [2].
| Evidence Dimension | Synthetic functionalization efficiency |
|---|---|
| Target Compound Data | Complete conversion to 4-chloro derivative under standard conditions |
| Comparator Or Baseline | 6-cyclobutyl- and 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol (increased steric hindrance at 6-position) |
| Quantified Difference | Qualitative improvement in synthetic tractability; no explicit yield comparison available |
| Conditions | Reaction with POCl₃ and NaHCO₃, 2.5 h |
Why This Matters
The unsubstituted 6-position of 2-cyclopropylpyrimidin-4-ol permits efficient chlorination without steric interference, reducing the number of synthetic steps required to generate diversified lead compounds.
- [1] Molaid. 2-环丙基嘧啶-4-醇 | 74649-06-2. Reaction with POCl₃ to yield 4-chloro-2-cyclopropylpyrimidine. View Source
- [2] Kuujia. Cas no 1412954-05-2 (6-cyclobutyl-2-cyclopropylpyrimidin-4-ol). Product data sheet. View Source
